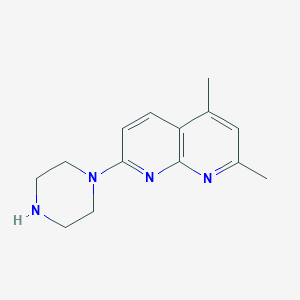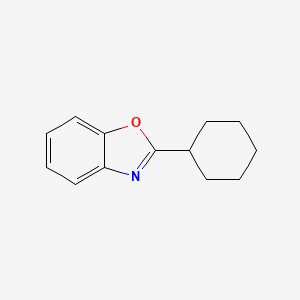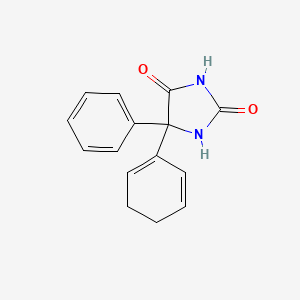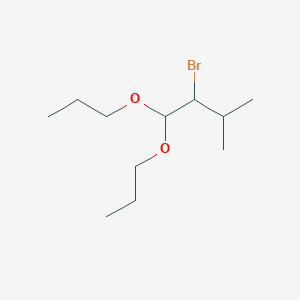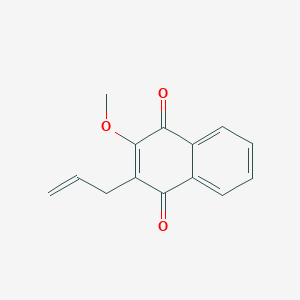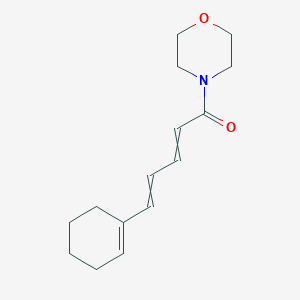
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is an organic compound that features a cyclohexene ring, a morpholine ring, and a conjugated penta-2,4-dien-1-one system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the Morpholine Ring: Morpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Penta-2,4-dien-1-one System: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the saturation of the double bonds in the penta-2,4-dien-1-one system.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may result in fully saturated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Studies: May be used as a probe or reagent in biochemical assays.
Industry
Polymer Science: Possible use in the synthesis of polymers with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The conjugated system may also play a role in its electronic properties, influencing its behavior in materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene rings.
Morpholine Derivatives: Compounds containing the morpholine ring.
Conjugated Dienones: Compounds with similar conjugated systems.
Uniqueness
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is unique due to the combination of these structural features, which may confer distinct chemical and physical properties compared to other compounds.
Propriétés
Numéro CAS |
110204-31-4 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
5-(cyclohexen-1-yl)-1-morpholin-4-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H21NO2/c17-15(16-10-12-18-13-11-16)9-5-4-8-14-6-2-1-3-7-14/h4-6,8-9H,1-3,7,10-13H2 |
Clé InChI |
IUAPXWMBVQRLMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C=CC=CC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



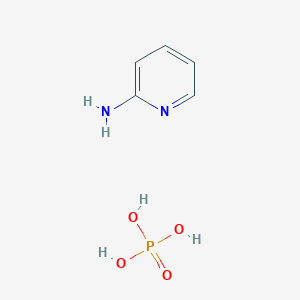
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
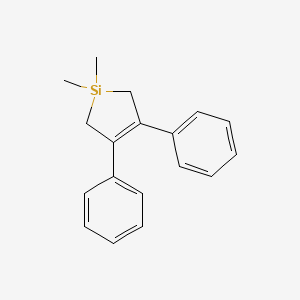


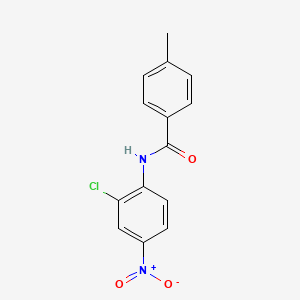

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
